4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide
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Overview
Description
4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide is an organic compound with the molecular formula C12H14BrNO2. This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, and an oxobutanamide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2,4-dimethylphenylamine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the desired amide. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes the purification of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and the oxobutanamide moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,4-dimethylphenyl)benzamide
- 4-Bromo-N-(2,4-dimethylphenyl)acetamide
- 4-Bromo-N-(2,4-dimethylphenyl)propionamide
Uniqueness
4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-8-3-4-11(9(2)5-8)14-12(16)6-10(15)7-13/h3-5H,6-7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMMOTINDRFJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562594 |
Source
|
Record name | 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104329-99-9 |
Source
|
Record name | 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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